Cas no 1788778-66-4 ([(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine)
{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine structure](https://ja.kuujia.com/scimg/cas/1788778-66-4x500.png)
[(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine 化学的及び物理的性質
名前と識別子
-
- N-[(4-fluorophenyl)methyl]-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)ethanamine
- Z1731786194
- AKOS033570278
- EN300-6597046
- 1788778-66-4
- [(4-fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine
- [(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine
-
- インチ: 1S/C17H24FN3/c1-3-8-20-11-13-21(14-12-20)10-9-19(2)15-16-4-6-17(18)7-5-16/h1,4-7H,8-15H2,2H3
- InChIKey: IURRMTAXFKYCHD-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CN(C)CCN1CCN(CC#C)CC1
計算された属性
- せいみつぶんしりょう: 289.19542594g/mol
- どういたいしつりょう: 289.19542594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 9.7Ų
[(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6597046-0.05g |
[(4-fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine |
1788778-66-4 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
[(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
[(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amineに関する追加情報
Comprehensive Overview of [(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine (CAS No. 1788778-66-4)
The compound [(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine, identified by its CAS No. 1788778-66-4, is a sophisticated organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of functional groups, including a 4-fluorophenyl moiety, a methylamine segment, and a propargyl-substituted piperazine ring. Such structural complexity makes it a promising candidate for various applications, particularly in drug discovery and medicinal chemistry.
In recent years, the demand for novel compounds like [(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine has surged due to their potential in targeting specific biological pathways. Researchers are particularly interested in its piperazine derivative properties, which are known to enhance bioavailability and receptor binding affinity. The inclusion of a fluorine atom further optimizes its pharmacokinetic profile, a trend increasingly explored in modern drug design to improve metabolic stability.
One of the most searched topics related to this compound is its role in central nervous system (CNS) drug development. The piperazine core is a common scaffold in CNS-active drugs, and the propargyl group may offer additional benefits, such as modulating neurotransmitter activity. This aligns with current industry trends focusing on neurodegenerative diseases and mental health disorders, where precision-targeted therapies are in high demand.
Another area of interest is the compound's potential in click chemistry applications. The prop-2-yn-1-yl (propargyl) group enables efficient conjugation with azide-containing molecules, a technique widely used in bioconjugation and probe development. This property is particularly valuable in diagnostic imaging and targeted drug delivery systems, which are hot topics in biomedical research.
From a synthetic chemistry perspective, CAS No. 1788778-66-4 presents intriguing challenges and opportunities. The molecule's multifunctional design requires careful optimization of reaction conditions to achieve high yields and purity. Recent publications highlight improved synthetic routes for similar piperazine-ethylamine derivatives, reflecting the growing expertise in this niche.
Environmental and safety considerations are also frequently discussed in relation to such compounds. While [(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine is not classified as hazardous under standard regulations, proper handling protocols are essential due to its reactive alkyne group. This aspect resonates with the broader pharmaceutical industry's emphasis on green chemistry and sustainable practices.
The commercial availability of CAS No. 1788778-66-4 through specialty chemical suppliers has enabled wider academic and industrial exploration. Pricing trends and scale-up synthesis methods are common queries among researchers, indicating strong market interest. Comparative studies with analogous fluorophenyl-piperazine compounds often appear in patent literature, underscoring its competitive position in intellectual property landscapes.
Looking ahead, the scientific community anticipates more structure-activity relationship (SAR) studies involving this compound. Its modular architecture allows systematic modifications to explore new structure-activity relationships, particularly in GPCR-targeted therapies. Such investigations could unlock novel therapeutic indications, making 1788778-66-4 a compound to watch in coming years.
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